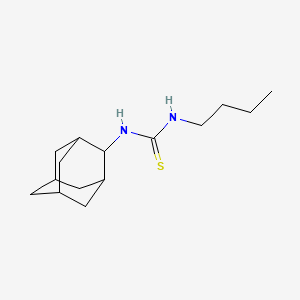

1-(2-Adamantyl)-3-butylthiourea

Description

1-(2-Adamantyl)-3-butylthiourea is a thiourea derivative featuring a rigid adamantane scaffold and a flexible butyl chain. The adamantyl group confers high lipophilicity and metabolic stability, while the thiourea moiety (-NH-CS-NH-) enables hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

87170-66-9 |

|---|---|

Molecular Formula |

C15H26N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-(2-adamantyl)-3-butylthiourea |

InChI |

InChI=1S/C15H26N2S/c1-2-3-4-16-15(18)17-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,2-9H2,1H3,(H2,16,17,18) |

InChI Key |

CNPDKAPHYUPYGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-3-butylthiourea typically involves the reaction of 2-adamantylamine with butyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-3-butylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

1-(2-Adamantyl)-3-butylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-3-butylthiourea is largely dependent on its interaction with biological targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Urea vs. Thiourea Derivatives

- 1-(2-Adamantyl)-3-alkyl/aryl Ureas (e.g., 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)urea): Synthesis: Higher yields (69–93%) compared to thioureas, attributed to the stability of urea intermediates and milder reaction conditions . Physical Properties: Ureas generally exhibit higher melting points (>200°C) due to stronger hydrogen bonding (O vs. S electronegativity). For example, 1-(1-Adamantyl)-3-(oxazol-2-yl)urea melts at 189–192°C , whereas thioureas like 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)thiourea melt at 176–179°C . Bioactivity: Ureas are explored as anti-tuberculosis agents, with substituents like fluorinated aryl groups enhancing target affinity .

1-(1-Adamantyl)-3-ethylthiourea :

- Synthesis : Lower yield (18.9%) compared to ureas, likely due to steric hindrance from the adamantyl group and thiourea’s sensitivity to side reactions .

- Lipophilicity : The butyl chain in 1-(2-Adamantyl)-3-butylthiourea increases LogP (estimated >5) compared to ethyl analogues, enhancing membrane permeability but risking solubility issues .

Adamantyl-Containing Guanidines and Selenoureas

- IPAG (1-(4-Iodophenyl)-3-(2-adamantyl)guanidine): Bioactivity: Demonstrates anticancer activity via S1R modulation, reducing PD-L1 expression .

- Selenoureas (e.g., 1-[(Adamantan-1-yl)alkyl]-3-arylselenoureas): Reactivity: Selenium’s polarizability enhances redox activity compared to thioureas, making selenoureas more suited for catalytic applications .

Anti-Tuberculosis Activity

- 1-(2-Adamantyl)-3-alkylthioureas :

Research Implications

The adamantyl-thiourea scaffold offers a balance of rigidity and flexibility, with tunable substituents (e.g., alkyl chains, fluorinated aryl groups) enabling optimization for specific targets. Future studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of the alkyl chain length and thiourea substituents.

- Mechanistic Studies : Role of sulfur in metal coordination or hydrogen bonding for antimicrobial/anticancer effects.

- Pharmacokinetics : Addressing high lipophilicity via prodrug strategies or formulation improvements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.